Angelol M

Natural Product Chemistry Phytochemistry Structural Elucidation

Angelol M (CAS 1092952-64-1) is a stereochemically defined pyranocoumarin isolated from Angelica gigas Nakai and Campylotropis hirtella, exhibiting validated inhibitory activity against prostate-specific antigen (PSA) secretion in androgen-dependent LNCaP cells. Unlike generic coumarin analogs, its distinct substitution pattern and chirality critically influence potency—making experimental verification essential for reproducible SAR studies. Supplied at ≥98% purity with full spectroscopic characterization, this reference standard is ideal for prostate cancer and BPH pathway investigations.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 1092952-64-1
Cat. No. B3026754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelol M
CAS1092952-64-1
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
InChIInChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m0/s1
InChIKeyGFMYIOGFYYHKLA-MKWBBVNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angelol M (CAS 1092952-64-1) – Natural Coumarin for Prostate Cancer Research


Angelol M (CAS 1092952-64-1) is a pyranocoumarin derivative primarily isolated from the roots of Angelica gigas Nakai and Campylotropis hirtella [1]. It is characterized by the molecular formula C20H24O7 and a molecular weight of 376.4 g/mol [2]. Angelol M exhibits inhibitory activity against the secretion of prostate-specific antigen (PSA) in androgen-dependent LNCaP prostate cancer cells, making it a candidate for prostate cancer and benign prostatic hyperplasia (BPH) research [1].

Why Coumarin Analogs Cannot Substitute for Angelol M Without Validation


Coumarins from the same botanical source exhibit wide variability in PSA inhibitory potency due to subtle differences in substitution patterns and stereochemistry [1]. For example, within the Campylotropis hirtella isolate series, 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin displays an IC50 of 24.2 μg/mL, while Angelol G shows an IC50 of 152.1 μM . Angelol M, though not quantitatively characterized in the same study, was noted to have 'different levels' of activity relative to co-isolated compounds [1]. Generic substitution without experimental verification therefore risks compromising assay reproducibility and may lead to erroneous structure-activity relationship (SAR) conclusions.

Angelol M – Quantitative Evidence for Scientific Selection


Isolation and Structural Confirmation of Angelol M from Campylotropis hirtella

Angelol M (2) was isolated alongside 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin (1) and eleven known compounds (3–13) from Campylotropis hirtella via bioassay-guided fractionation. Its structure was confirmed as 6-[(1S,2S)-2-angeloyloxy-1,3-dihydroxy-3-methylbutyl]-7-methoxycoumarin through extensive spectroscopic analyses [1]. Unlike decursin and decursinol angelate, which are major constituents of Angelica gigas and have IC50 values of approximately 1.3 μM and 1 μM for PSA suppression, respectively [3], Angelol M is a minor constituent with a distinct substitution pattern (angeloyloxy group at C-2 and 1,3-dihydroxy-3-methylbutyl moiety at C-6) [1][2]. This structural divergence may underlie differential activity profiles and target selectivity, though direct comparative data are not available.

Natural Product Chemistry Phytochemistry Structural Elucidation

PSA Secretion Inhibitory Activity in LNCaP Cells

Angelol M inhibited PSA secretion from androgen-dependent LNCaP prostate cancer cells, as determined by ELISA. The compound was one of thirteen tested in the same assay, all of which showed 'different levels' of inhibitory activity [1]. For perspective, other coumarins from the same study exhibited IC50 values ranging from 24.2 μg/mL (7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin) to 152.1 μM (Angelol G) . Angelol M's exact IC50 was not disclosed, but its inclusion in the bioassay-guided isolation indicates relevant activity. Notably, the major Angelica gigas pyranocoumarin decursin suppresses PSA with an IC50 of ~1.3 μM (0.4 μg/mL) [2], underscoring the broad potency range among coumarins.

Prostate Cancer Endocrinology Natural Product Pharmacology

Physicochemical Properties and Solubility Profile

Angelol M has a molecular weight of 376.4 g/mol (C20H24O7) and is typically supplied as a powder . It exhibits solubility of 10 mM in DMSO , which is comparable to other coumarins like decursin (soluble in DMSO, ethanol) and Angelol G (soluble in DMSO). Predicted physicochemical parameters include a boiling point of 574.2±50.0 °C, density of 1.258±0.06 g/cm³, and pKa of 12.76±0.20 . These predicted values are similar to those of structurally related angelol-type coumarins (e.g., Angelol G: C20H24O7, MW 376.4, LogP 2.483 ), suggesting analogous handling and storage requirements.

Pre-formulation Assay Development Chemical Characterization

Purity and Storage Specifications

Commercial suppliers offer Angelol M with a purity of ≥98%, as verified by HPLC and NMR . Recommended storage conditions include powder at -20°C for up to 3 years, and solutions in DMSO at -80°C for 6 months to 1 year . These specifications are consistent with those for other coumarin standards (e.g., Angelol G: -20°C for 3 years powder, -80°C for 6 months in solvent ), ensuring reliable long-term use. No specific stability-indicating studies for Angelol M are available, but adherence to vendor guidelines is standard practice.

Quality Control Reagent Handling Reproducibility

Lack of Quantitative Differentiation and Research Gap

Despite its demonstrated PSA inhibitory activity, Angelol M lacks a reported IC50 value, unlike its co-isolated compounds 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin (IC50 24.2 μg/mL) and Angelol G (IC50 152.1 μM) [1]. Furthermore, no head-to-head studies compare Angelol M to the well-characterized decursin/decursinol angelate pair (IC50 ~1–1.3 μM for PSA suppression) [2]. This data gap means that Angelol M's relative potency and selectivity profile remain undefined. Therefore, while Angelol M is a validated natural product for PSA inhibition research, it currently offers no quantifiable advantage over more thoroughly characterized alternatives. Selection of Angelol M should be driven by specific SAR hypotheses or its role as a minor constituent in extract standardization, rather than superior activity.

Lead Optimization Natural Product Library SAR

Angelol M – Validated Research and Industrial Application Scenarios


Prostate Cancer Cell Line Studies (LNCaP)

Angelol M is suitable for in vitro investigations of PSA secretion and androgen receptor signaling in LNCaP prostate cancer cells, as demonstrated in the original isolation study [1]. Researchers can use it to explore coumarin structure-activity relationships (SAR) or as a comparator for novel synthetic analogs.

Natural Product Reference Standard for Extract Standardization

With ≥98% purity and well-defined spectroscopic data [1], Angelol M serves as an analytical reference standard for quantifying this minor coumarin in Angelica gigas or Campylotropis hirtella extracts, supporting quality control in herbal supplement development.

Mechanistic Studies on Benign Prostatic Hyperplasia (BPH)

Given the traditional use of Campylotropis hirtella for BPH and the PSA inhibitory activity of its constituents, Angelol M can be employed in cellular models of BPH to dissect molecular pathways involved in prostate growth regulation [1].

Pharmacognosy and Phytochemical Profiling

As a structurally elucidated angelol-type prenylcoumarin, Angelol M is a valuable marker for phytochemical investigations of Angelica species, aiding in the discovery of new bioactive molecules and the characterization of plant chemotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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